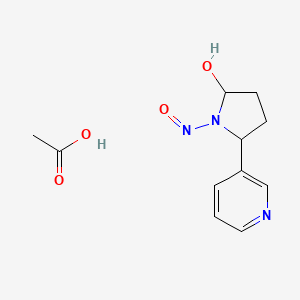

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate

描述

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (CAS 68743-65-7) is a nitroso derivative of nornicotine, structurally characterized by a pyrrolidinol backbone substituted with a nitroso group at position 1 and a 3-pyridinyl moiety at position 5, with an acetyl ester at the hydroxyl group. Its molecular formula is C₁₁H₁₃N₃O₃, and it has a molar mass of 235.24 g/mol . This compound is a diastereomeric mixture, often referred to as rac N'-Nitrosonornicotine 5'-Acetate, and is primarily used in research contexts, particularly in studies related to tobacco-specific nitrosamines (TSNAs) and their metabolic pathways . Key physical properties include a melting point >66°C (with decomposition), solubility in chloroform and methanol, and storage requirements at -20°C under an inert atmosphere due to its reactivity .

属性

分子式 |

C11H15N3O4 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC 名称 |

acetic acid;1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol |

InChI |

InChI=1S/C9H11N3O2.C2H4O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7;1-2(3)4/h1-2,5-6,8-9,13H,3-4H2;1H3,(H,3,4) |

InChI 键 |

RZSUCRAVHIKDRQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.C1CC(N(C1C2=CN=CC=C2)N=O)O |

产品来源 |

United States |

准备方法

Reaction Conditions and Work-Up

Stage 1 :

- Substrates : (±)-Isomyosmine (1.0 eq), acetic acid (solvent and reactant), sodium nitrite (1.1 eq).

- Conditions : Reaction conducted at 5–20°C under an inert atmosphere (e.g., nitrogen or argon) for 1 hour.

- Mechanism : The secondary amine group of isomyosmine undergoes nitrosation via electrophilic attack by nitrosonium ion ($$ \text{NO}^+ $$), generated in situ from sodium nitrite and acetic acid.

Stage 2 :

This method is notable for its operational simplicity and moderate yield. The use of an inert atmosphere is critical to prevent oxidation of the nitroso group to a nitro group or decomposition.

Structural and Mechanistic Analysis

Key Functional Groups and Reactivity

- Nitroso Group ($$ \text{-NO} $$) : Introduces electrophilic character, making the compound prone to dimerization or redox reactions unless stabilized.

- Pyridine Moiety : Enhances solubility in polar solvents and participates in coordination chemistry or hydrogen bonding.

- Acetate Ester : Improves lipophilicity and serves as a protecting group for the hydroxyl moiety during synthesis.

Side Reactions and Mitigation

- Dimerization : Nitroso compounds often dimerize to azoxy derivatives. This is minimized by low-temperature reactions and inert atmospheres.

- Over-Nitrosation : Controlled stoichiometry of sodium nitrite (1.1 eq) prevents di-nitrosation.

Synthetic Data and Comparative Analysis

化学反应分析

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of various chemicals and materials due to its unique properties.

作用机制

The mechanism of action of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The pyridinyl and pyrrolidinol moieties contribute to the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

相似化合物的比较

The compound’s structural and functional similarities to other nitrosamines and pyridinyl-containing derivatives are critical for understanding its chemical behavior and biological relevance. Below is a detailed comparison:

Structural Analogs in Tobacco-Specific Nitrosamines (TSNAs)

TSNAs are carcinogenic compounds formed during tobacco processing. 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate shares structural motifs with these agents but differs in substituents and stability.

Key Differences :

- Acetyl Group: The acetate ester in 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate enhances its polarity compared to NNN and NNK, altering solubility and metabolic pathways .

Other N-Nitroso Compounds

N-Nitroso compounds are broadly associated with carcinogenicity due to their ability to alkylate DNA.

Key Differences :

- Backbone Complexity: The pyrrolidinol-pyridinyl structure of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate distinguishes it from simpler N-nitrosoamines (e.g., N-Nitrosopyrrolidine) and confers specificity toward nicotine-related metabolic studies .

- Stability : The compound’s requirement for sub-zero storage (-20°C) under inert atmosphere contrasts with more stable N-nitroso compounds like N-Nitroso Akardite II .

Pharmaceutical Derivatives with 3-Pyridinyl Groups

Key Differences :

- Core Structure: Abiraterone acetate’s steroidal backbone contrasts sharply with the pyrrolidinol-nitrosamine structure, leading to entirely distinct biological targets (CYP17 vs. DNA alkylation) .

- Bioavailability: Unlike 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate, abiraterone acetate is formulated as a BCS Class IV drug with low solubility, requiring nanoparticle delivery enhancements .

生物活性

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (also known as 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate) is a chemical compound with significant potential in pharmacology due to its unique structural features, including a nitroso group and an acetate moiety. This compound has garnered attention for its possible interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : C11H13N3O3

- Molecular Weight : 235.24 g/mol

- Density : 1.35 g/cm³

- Boiling Point : Approximately 418°C

- Appearance : Light beige to light brown solid

The presence of the nitroso group allows for covalent bonding with nucleophilic sites on proteins, which can influence their function and activity, thus highlighting its relevance in biological studies .

The biological activity of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate is primarily attributed to its ability to interact with enzymes and receptors through covalent modifications. The nitroso group can react with thiol groups in proteins, leading to alterations in enzyme kinetics and receptor signaling pathways. This property is particularly important in the context of drug design and therapeutic applications .

Interaction Studies

Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets. For instance, studies show that the compound can influence enzyme activity by modifying active sites or altering protein conformation .

Antioxidant Activity

A study evaluating the antioxidant potential of structurally related compounds found that derivatives of pyrrolidine exhibited notable radical scavenging abilities. While specific data on 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate is limited, its structural analogs demonstrated effective DPPH radical scavenging activities .

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6 |

| Compound B | 87.7 |

| Compound C | 78.6 |

This suggests a potential for antioxidant properties in 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate, warranting further investigation.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often utilizing acetic acid and sodium nitrite under controlled conditions . The ability to modify the structure opens avenues for developing derivatives with enhanced biological activities.

Potential Applications

Due to its unique chemical properties, this compound may find applications in:

- Drug development targeting specific enzymes or receptors.

- Research into mechanisms of action related to nitrosamines and their effects on biological systems.

- Studies focused on oxidative stress and related disorders.

常见问题

Q. What strategies mitigate nitroso group degradation during nanoparticle encapsulation for drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。